s-Triaminotrinitrobenzene
Overview
Description
Mechanism of Action
Target of Action
s-Triaminotrinitrobenzene (TATB) is an aromatic explosive . Its primary targets are the structures and materials it is designed to impact. As an explosive, its role is to release a large amount of energy in a short period of time, causing a shock wave that can cause damage to its targets .
Mode of Action
TATB interacts with its targets through a rapid exothermic reaction. A dominant initial decomposition mechanism of TATB is believed to be a dehydration reaction that forms mono- and di-furazans . The NO2 scission mechanism was found to be an entropy-driven mechanism because the free energy barrier decreased significantly with temperature, making it the most energetically favorable mechanism at high temperatures in the gas phase .
Biochemical Pathways
The biochemical pathways of TATB involve a series of chemical reactions that lead to its decomposition and the release of energy. These reactions include the formation of mono- and di-furazans through a dehydration reaction, and the NO2 scission mechanism . The exact biochemical pathways and their downstream effects are complex and can vary depending on the conditions.
Pharmacokinetics
It’s worth noting that tatb has an unusually high chemical stability under static high pressures . This stability can impact its bioavailability in the sense of how readily it can participate in the explosive reaction under different conditions.
Result of Action
The result of TATB’s action is the release of a large amount of energy in the form of a shock wave. This energy release is the result of the exothermic reactions that occur during its decomposition . The shock wave can cause significant damage to the structures and materials that are the targets of the explosive.
Action Environment
The action of TATB can be influenced by various environmental factors. For example, its decomposition mechanisms and the resulting energy release can be affected by temperature . Furthermore, TATB is known for its remarkable insensitivity to external stimuli, making it a preferred choice for applications where extreme safety is required .
Preparation Methods
The synthesis of s-Triaminotrinitrobenzene typically involves the nitration of 1,3,5-trichlorobenzene to produce 1,3,5-trichloro-2,4,6-trinitrobenzene. This intermediate is then subjected to ammonolysis, where the chlorine atoms are substituted with amino groups to yield this compound . An alternative method involves starting from phloroglucinol, which undergoes nitration to form trinitrophloroglucinol, followed by a series of reactions to produce this compound .
Chemical Reactions Analysis
s-Triaminotrinitrobenzene undergoes various chemical reactions, including:
Dehydration: This reaction forms mono- and di-furazans.
Substitution: The chlorine atoms in the intermediate 1,3,5-trichloro-2,4,6-trinitrobenzene are substituted with amino groups during the synthesis.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and ammonia . The major products formed from these reactions are mono- and di-furazans, and this compound itself .
Scientific Research Applications
s-Triaminotrinitrobenzene has a wide range of scientific research applications:
Biology and Medicine:
Comparison with Similar Compounds
s-Triaminotrinitrobenzene is often compared with other high explosives such as:
1,3-Diamino-2,4,6-trinitrobenzene (DATB): Similar in structure but with two amino groups instead of three.
Trinitrotoluene (TNT): Less stable and more sensitive to shock and heat compared to this compound.
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): Forms eutectics with this compound, enhancing its stability.
The uniqueness of this compound lies in its exceptional stability and insensitivity, making it a preferred choice for applications requiring high safety standards .
Properties
IUPAC Name |
2,4,6-trinitrobenzene-1,3,5-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16/h7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFUJAMTCCQARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062818 | |
Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3058-38-6 | |
Record name | TATB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3058-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-triamino-2,4,6-trinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triaminotrinitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trinitrobenzene-1,3,5-triamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIAMINO-1,3,5-TRINITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJP3UNX7Z7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary challenges in the large-scale synthesis of s-Triaminotrinitrobenzene (TATB)?
A1: One of the main challenges in TATB synthesis is sourcing the starting material, s-trichlorobenzene (TCB). While TCB can be derived from 2,4,6-trichloroaniline (TCA), large-scale conversion is hindered by environmental concerns. [] Researchers are exploring alternative synthesis routes, such as using 1,3,5-trichloro-2-nitrosobenzene derived from TCA, to address these limitations. []
Q2: How do metals impact the thermal stability of TATB?
A2: Research indicates that the presence of certain metals can significantly affect TATB's thermal decomposition. Specifically, copper, iron, and brass accelerate the rate of gas evolution at high temperatures. [] This finding is crucial for understanding the long-term stability and safe storage of TATB, especially in environments where contact with these metals is possible. Interestingly, aluminum shows minimal impact on TATB's thermal degradation under similar conditions. []
Q3: What research efforts are underway to develop chlorine-free synthesis methods for TATB?
A3: Recognizing the presence of detrimental impurities, including inorganic chlorides, in conventionally synthesized TATB, researchers at Mason and Hanger are actively exploring chlorine-free synthesis pathways. [] Details about these endeavors and their progress are documented in the "Process Development Endeavor No. 106." [] This research is essential to ensure the production of high-purity TATB for various applications.
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